molecular formula C16H24N2O3S B5608603 N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B5608603
M. Wt: 324.4 g/mol
InChI Key: APXABDXKZCFSJQ-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperidyl group and a thieno-dioxine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidyl and thieno-dioxine intermediates. The piperidyl group can be synthesized from 2,2,6,6-tetramethylpiperidine, while the thieno-dioxine moiety can be derived from appropriate thiophene and dioxine precursors. The final coupling reaction to form the carboxamide linkage is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors and optimized reaction conditions can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A related compound with a similar piperidyl group.

    N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3-benzenedicarboxamide: Another compound with a piperidyl group and carboxamide linkage.

    2,2,6,6-tetramethyl-4-piperidinol: A compound with a hydroxyl group instead of a carboxamide.

Uniqueness

N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide stands out due to its unique combination of a piperidyl group and a thieno-dioxine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-15(2)7-10(8-16(3,4)18-15)17-14(19)13-12-11(9-22-13)20-5-6-21-12/h9-10,18H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXABDXKZCFSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C3C(=CS2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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